N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a meta-methylphenyl (m-tolyl) group at the 2-position and a 3-(trifluoromethyl)benzamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12-4-2-7-15(8-12)26-18(16-10-28-11-17(16)25-26)24-19(27)13-5-3-6-14(9-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKOJPRDDPKDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the m-tolyl group and trifluoromethylbenzamide moiety through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrazole core or the m-tolyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biochemical Probes: Used in research to study biological pathways and molecular interactions.
Industry
Material Science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Substituent Positions in Key Analogs
Key Observations:
The 2-methylphenyl group in (ortho-methyl) may introduce steric clashes absent in the target’s meta configuration.
Benzamide Substituents :
- The 3-(trifluoromethyl) group in the target and offers stronger electron-withdrawing effects than the 2-methyl in , improving metabolic stability and lipophilicity.
- The 2-(trifluoromethyl) in may alter π-stacking interactions compared to the target’s 3-position substituent.
Implications of Substituent Modifications
- Electronic Effects : The meta-position of the trifluoromethyl group in the target compound may optimize dipole interactions in hydrophobic binding pockets, unlike ortho-substituted analogs .
- Steric Factors : Bulkier substituents (e.g., 2,3-dimethylphenyl in ) could limit access to active sites, whereas the target’s m-tolyl balances size and electronic effects.
Research Findings and Limitations
While direct comparative pharmacological data for these analogs are scarce, structural insights suggest the following hypotheses:
- The target compound’s 3-(trifluoromethyl)benzamide moiety may confer superior metabolic stability over ’s methyl group due to resistance to oxidative degradation .
- The m-tolyl group likely offers a better steric profile than ’s o-tolyl, as meta-substitution is less prone to torsional strain in planar heterocycles.
Table 2: Hypothetical Property Comparison
Biological Activity
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a trifluoromethylbenzamide substituent, which contributes to its unique chemical properties. This structure is significant for its interaction with biological targets.
The biological activity of thienopyrazoles, including the compound , often involves modulation of specific molecular targets such as enzymes and receptors. The mechanism typically includes:
- Enzyme Inhibition : Thienopyrazoles can inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : These compounds may bind to specific receptors, altering signal transduction pathways.
Biological Activities
Research indicates that thienopyrazole derivatives exhibit several biological activities:
- Antioxidant Activity : Studies have shown that thienopyrazole compounds can act as antioxidants, protecting cells from oxidative stress. For instance, new thieno[2,3-c]pyrazole compounds demonstrated protective effects against toxic substances in fish models .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. The structural features of thienopyrazoles can enhance their ability to target cancer cells selectively.
- Anti-inflammatory Effects : Thienopyrazole derivatives have exhibited anti-inflammatory activities in various models, suggesting potential applications in treating inflammatory diseases.
Study 1: Antioxidant Activity in Fish Models
A study assessed the efficacy of new thieno[2,3-c]pyrazole compounds as antioxidants against the toxicity of 4-nonylphenol on Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations caused by oxidative stress compared to control groups .
Study 2: Anticancer Activity
Research exploring the anticancer potential of thienopyrazoles found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggested that modifications at specific positions could enhance activity against particular cancer types.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 25 | Apoptosis induction |
| Compound B | MCF-7 | 30 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of proliferation |
Comparative Analysis
Thienopyrazole derivatives are often compared with other classes of compounds such as benzamides and pyrazoles regarding their biological activities. The unique structure of thienopyrazoles provides distinct advantages in terms of potency and selectivity.
Table: Comparison with Similar Compounds
| Compound Class | Biological Activity | Notable Features |
|---|---|---|
| Thienopyrazoles | Antioxidant, anticancer | Unique core structure enhances activity |
| Benzamides | Antimicrobial | Broad spectrum but less selective |
| Pyrazoles | Anti-inflammatory | Variable activity based on substituents |
Q & A
Q. What are the typical synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions, followed by introducing substituents (e.g., m-tolyl and trifluoromethylbenzamide groups). Key steps include:
- Cyclization : Use of precursors like thiophene derivatives and pyrazole-forming reagents under reflux conditions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Substituent coupling : Amide bond formation via nucleophilic acyl substitution, often requiring catalysts like K₂CO₃ or triethylamine to enhance reactivity .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product .
Q. How is the compound structurally characterized after synthesis?
Methodological characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity; mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the thieno[3,4-c]pyrazole core .
- Elemental analysis : Validates empirical formula accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like trifluoromethylbenzamide .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization .
- In-line analytics : HPLC or GC-MS monitors reaction progress and identifies byproducts .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved?
Discrepancies may arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic profiling : Assess plasma stability and hepatic metabolism using LC-MS/MS .
- Target engagement assays : Fluorescence polarization or SPR to validate interactions with proposed targets (e.g., kinases) .
- Structural analogs : Synthesize derivatives with improved solubility (e.g., adding sulfonyl groups) to test activity correlations .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the trifluoromethyl group to predict electrophilic reactivity .
- Molecular docking : Simulates binding poses with proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .
- QSAR studies : Correlates substituent effects (e.g., m-tolyl vs. p-tolyl) with bioactivity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Functional group modulation : Replace the benzamide group with oxalamide to improve hydrogen-bonding capacity .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., nitro) at the thieno[3,4-c]pyrazole 5-position to enhance target affinity .
- Bioisosteric replacement : Substitute trifluoromethyl with cyano groups to maintain steric bulk while altering electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
